4-Bromo-1-(2-fluorophenyl)-3-methyl-1H-pyrazol-5-amine
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Overview
Description
4-Bromo-1-(2-fluorophenyl)-3-methyl-1H-pyrazol-5-amine is a chemical compound with the molecular formula C10H8BrFN2 It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-1-(2-fluorophenyl)-3-methyl-1H-pyrazol-5-amine typically involves the reaction of 2-fluoroaniline with 3-methyl-1H-pyrazole-5-carboxylic acid, followed by bromination. The reaction conditions often include the use of a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-1-(2-fluorophenyl)-3-methyl-1H-pyrazol-5-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydride (NaH) and potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).
Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are typically used under mild conditions.
Major Products:
Substitution Products: Various substituted pyrazoles.
Coupling Products:
Scientific Research Applications
4-Bromo-1-(2-fluorophenyl)-3-methyl-1H-pyrazol-5-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in biological assays to study enzyme interactions and cellular pathways.
Mechanism of Action
The mechanism of action of 4-Bromo-1-(2-fluorophenyl)-3-methyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
- 4-Bromo-1-(2-fluorophenyl)-1H-pyrazole
- 4-Bromo-3-(5’-carboxy-4’-chloro-2’-fluorophenyl)-1-methyl-5-trifluoromethyl-pyrazole
Comparison: Compared to similar compounds, 4-Bromo-1-(2-fluorophenyl)-3-methyl-1H-pyrazol-5-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of bromine, fluorine, and methyl groups makes it a versatile intermediate for various synthetic applications .
Properties
Molecular Formula |
C10H9BrFN3 |
---|---|
Molecular Weight |
270.10 g/mol |
IUPAC Name |
4-bromo-2-(2-fluorophenyl)-5-methylpyrazol-3-amine |
InChI |
InChI=1S/C10H9BrFN3/c1-6-9(11)10(13)15(14-6)8-5-3-2-4-7(8)12/h2-5H,13H2,1H3 |
InChI Key |
XPLPMXQLTOKQCQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C1Br)N)C2=CC=CC=C2F |
Origin of Product |
United States |
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